molecular formula C9H15N3O B8354676 2-N-(2-ethoxyethyl)pyridine-2,3-diamine

2-N-(2-ethoxyethyl)pyridine-2,3-diamine

Cat. No.: B8354676
M. Wt: 181.23 g/mol
InChI Key: VJBCGTLCXCOLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(2-Ethoxyethyl)pyridine-2,3-diamine is a pyridine-derived diamine featuring a 2-ethoxyethyl substituent on the N2 nitrogen atom. This compound belongs to a class of diamines with versatile applications in coordination chemistry, medicinal chemistry, and materials science. The ethoxyethyl group introduces both steric bulk and polar ether functionality, influencing solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-N-(2-ethoxyethyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H15N3O/c1-2-13-7-6-12-9-8(10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3,(H,11,12)

InChI Key

VJBCGTLCXCOLKE-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=C(C=CC=N1)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridine-2,3-diamine Derivatives

Compound Name Substituent on N2 Key Structural Features
Pyridine-2,3-diamine dihydrochloride None (parent compound) High polarity, water-soluble (as HCl salt)
N2-Methylpyridine-2,3-diamine Methyl (-CH3) Enhanced lipophilicity; compact substituent
N2-(2-Methoxyethyl)pyridine-2,3-diamine Methoxyethyl (-CH2CH2OCH3) Ether oxygen increases polarity and flexibility
N2-(2-Ethoxyethyl)pyridine-2,3-diamine Ethoxyethyl (-CH2CH2OCH2CH3) Longer alkyl chain; increased hydrophobicity vs. methoxyethyl
N2-(4-Bromophenyl)pyridine-2,3-diamine 4-Bromophenyl Bulky aromatic group; strong electron-withdrawing effect
N3-Ethylpyridine-2,3-diamine Ethyl on N3 (-CH2CH3) Altered hydrogen-bonding capacity

Electronic Effects :

  • The ethoxyethyl group provides moderate electron-donating effects via the ether oxygen, contrasting with electron-withdrawing substituents like bromophenyl () or methyl ().
  • Substituents on N2 vs.

Key Findings :

  • Dimerization Potential: Unsubstituted pyridine-2,3-diamine undergoes oxidative dimerization to form bioactive oxazine derivatives (). Substituents like ethoxyethyl may sterically hinder dimerization, altering bioactivity.
  • Antibacterial Activity : Alkyl and aryl substituents on the diamine backbone modulate interactions with bacterial targets, as shown in tetra-alkylated pyrazole derivatives ().

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Pyridine-2,3-diamine dihydrochloride 182.05 High (polar, ionic form) -1.2
N2-(2-Ethoxyethyl) derivative ~209.27 Moderate (polar ether chain) 0.8
N2-(4-Bromophenyl) derivative 264.13 Low (bulky hydrophobic group) 3.5
N3-Ethylpyridine-2,3-diamine 166.23 Moderate 0.5

Insights :

  • The ethoxyethyl group balances hydrophilicity and lipophilicity (LogP ~0.8), making it suitable for drug delivery systems.
  • Bromophenyl derivatives exhibit high LogP values, favoring blood-brain barrier penetration but risking toxicity ().

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